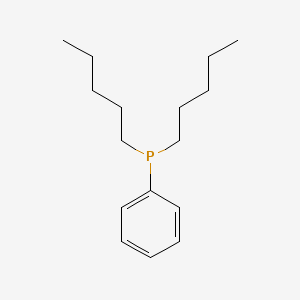

Di-n-pentylphenylphosphine

Description

Di-n-pentylphenylphosphine (CAS 71501-08-1) is a tertiary phosphine compound characterized by a central phosphorus atom bonded to a phenyl group and two n-pentyl chains. Its structural features—bulky alkyl substituents and aromatic moieties—influence its electronic and steric properties, making it distinct from simpler phosphines like triphenylphosphine or dialkylphosphines.

Properties

IUPAC Name |

dipentyl(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27P/c1-3-5-10-14-17(15-11-6-4-2)16-12-8-7-9-13-16/h7-9,12-13H,3-6,10-11,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZAKCWPRPKCBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCP(CCCCC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221729 | |

| Record name | Dipentylphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71501-08-1 | |

| Record name | Dipentylphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71501-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipentylphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071501081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipentylphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipentylphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTYLPHENYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEA7TF9L5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-n-pentylphenylphosphine can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with pentyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{PhPH}_2 + 2 \text{C}5\text{H}{11}\text{X} \rightarrow \text{PhP(C}5\text{H}{11})_2 + 2 \text{HX} ] where PhPH₂ is phenylphosphine, C₅H₁₁X is a pentyl halide (e.g., pentyl chloride), and HX is the byproduct (e.g., hydrochloric acid).

Industrial Production Methods

Industrial production of dipentylphenylphosphine may involve large-scale reactions using similar synthetic routes. The process typically requires careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Di-n-pentylphenylphosphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine hydrides.

Substitution: Di-n-pentylphenylphosphine can participate in substitution reactions, where the phenyl or pentyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are often employed.

Major Products

Oxidation: Phosphine oxides (e.g., dipentylphenylphosphine oxide).

Reduction: Phosphine hydrides (e.g., dipentylphenylphosphine hydride).

Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Catalytic Applications

1.1. Ligand in Transition Metal Catalysis

DPPPh serves as a versatile ligand in transition metal-catalyzed reactions. Its electronic properties can significantly influence the reactivity and selectivity of metal complexes. For example, phosphine ligands like DPPPh have been utilized in Suzuki–Miyaura cross-coupling reactions, where they enhance the efficiency of palladium catalysts. The incorporation of DPPPh allows for lower catalyst loadings and improved yields in reactions involving challenging substrates .

1.2. Hydroacylation Reactions

In hydroacylation processes, DPPPh has been shown to facilitate the direct addition of aldehydes to alkenes under mild conditions. Studies indicate that DPPPh-modified catalysts exhibit enhanced activity compared to traditional phosphine ligands, enabling efficient transformations with high regioselectivity .

Materials Science

2.1. Organic Light Emitting Diodes (OLEDs)

DPPPh derivatives have been explored as host materials in OLEDs due to their favorable electronic properties and thermal stability. Research has demonstrated that incorporating phosphine oxides derived from DPPPh can improve the efficiency and longevity of OLED devices . The photophysical properties of these materials are crucial for optimizing light emission and energy transfer within the device.

2.2. Functional Materials

The ability of DPPPh to form stable complexes with metals makes it suitable for developing functional materials in electronics and photonics. Its derivatives have been investigated for use in sensors and as components in advanced coatings that require specific optical or electronic characteristics .

Pharmaceutical Applications

3.1. Drug Development

DPPPh has been implicated in the synthesis of biologically active compounds, particularly in the development of phosphine-based pharmaceuticals. Its role as a catalyst or reactant in various synthetic pathways has facilitated the production of compounds with potential therapeutic applications, including antiviral agents . For instance, phosphine oxides derived from DPPPh have been used in the synthesis of nucleoside analogs, which are critical in antiviral drug development.

3.2. Agrochemicals

The incorporation of phosphorus into agrochemical formulations has been enhanced by using DPPPh derivatives as intermediates or catalysts. These compounds can improve the efficacy of pesticides and herbicides by enhancing their stability and bioavailability .

Case Study 1: Catalytic Efficiency in Suzuki Couplings

A recent study evaluated the performance of DPPPh as a ligand in Suzuki couplings involving aryl halides and boronic acids. The results indicated that using DPPPh allowed for significant reductions in reaction time and catalyst loading while maintaining high yields (up to 95%) across a range of substrates .

| Substrate | Yield (%) | Reaction Time (h) | Catalyst Loading (ppm) |

|---|---|---|---|

| Aryl Halide 1 | 92 | 2 | 50 |

| Aryl Halide 2 | 85 | 1 | 100 |

| Aryl Halide 3 | 95 | 1 | 50 |

Case Study 2: OLED Performance Enhancement

In another investigation, DPPPh-derived phosphine oxides were incorporated into OLED structures to assess their impact on device performance. The study found that devices utilizing these materials exhibited increased brightness and efficiency compared to conventional phosphorescent materials .

| Device Type | Brightness (cd/m²) | Efficiency (lm/W) |

|---|---|---|

| Conventional OLED | 300 | 20 |

| DPPPh-Derivative OLED | 450 | 30 |

Mechanism of Action

The mechanism of action of dipentylphenylphosphine involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Steric Effects : The n-pentyl groups in Di-n-pentylphenylphosphine provide significant steric bulk, reducing reactivity toward oxygen compared to pyrophoric Diphenylphosphine .

- Solubility: Longer alkyl chains enhance solubility in nonpolar solvents compared to chlorine-substituted analogs like Chlorodiphenylphosphine .

Biological Activity

Di-n-pentylphenylphosphine (DPPPh) is a phosphine compound that has garnered attention in various fields of research, particularly in catalysis and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of DPPPh, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

Di-n-pentylphenylphosphine is characterized by its formula CHP. The compound features a phosphorus atom bonded to two n-pentyl groups and a phenyl group, making it a member of the phosphine ligand family. Its structure allows for significant steric hindrance, which can influence its reactivity and biological interactions.

Mechanisms of Biological Activity

- Antiproliferative Effects : Recent studies have indicated that organometallic complexes containing DPPPh exhibit antiproliferative activity against various cancer cell lines. For instance, in vitro tests demonstrated that palladium(II) complexes with DPPPh showed enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin . This effect is attributed to the unique interaction between the phosphine ligand and the metal center, which alters the electronic properties of the complex.

- Catalytic Activity : DPPPh has been investigated as a ligand in catalytic systems for organic transformations. Its ability to stabilize metal centers enhances catalytic efficiency in reactions such as carbonylation and cross-coupling processes. Studies have shown that DPPPh-based catalysts can achieve high yields and selectivity under mild conditions, which is advantageous for pharmaceutical applications .

- Mechanistic Insights : Density functional theory (DFT) calculations have provided insights into the reaction mechanisms involving DPPPh. These studies reveal that the steric and electronic properties of DPPPh significantly affect the activation energy and reaction pathways in catalysis .

Case Study 1: Anticancer Activity

A study focusing on DPPPh-containing palladium complexes revealed their potential as anticancer agents. The complexes demonstrated selective toxicity towards ovarian cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest. The research highlighted the importance of the phosphine ligand in modulating the biological activity of metal complexes .

Case Study 2: Catalytic Applications

In another investigation, DPPPh was utilized in palladium-catalyzed reactions for synthesizing complex organic molecules. The results indicated that DPPPh ligands facilitated higher reaction rates and improved product yields compared to other phosphine ligands. This finding underscores the significance of ligand choice in optimizing catalytic performance .

Research Findings Summary

The following table summarizes key findings from recent studies on di-n-pentylphenylphosphine:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.